Cas no 859027-07-9 (1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene)

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
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- 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
- DTXSID40743343
- GUAJUBFXUNNMAO-UHFFFAOYSA-N
- AKOS016004245
- EN300-5597017
- 859027-07-9
- G55774
- 2-TRIFLUOROMETHYL-4-NITROBENZYL CHLORIDE
- DB-121097
-
- インチ: InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2
- InChIKey: GUAJUBFXUNNMAO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1CCl)C(F)(F)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 238.9960906g/mol
- どういたいしつりょう: 238.9960906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.8Ų
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5597017-0.25g |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 0.25g |
$252.0 | 2023-05-29 | |
Enamine | EN300-5597017-2.5g |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 2.5g |
$1147.0 | 2023-05-29 | |
Enamine | EN300-5597017-0.05g |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 0.05g |
$118.0 | 2023-05-29 | |
Aaron | AR004RFV-2.5g |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 2.5g |
$1603.00 | 2025-02-13 | |
1PlusChem | 1P004R7J-10g |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 10g |
$3172.00 | 2024-04-21 | |
1PlusChem | 1P004R7J-5g |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 5g |
$2157.00 | 2024-04-21 | |
Aaron | AR004RFV-500mg |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 500mg |
$654.00 | 2025-02-13 | |
1PlusChem | 1P004R7J-500mg |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene |
859027-07-9 | 95% | 500mg |
$627.00 | 2024-04-21 | |
Alichem | A013011937-500mg |
4-Nitro-2-(trifluoromethyl)benzyl chloride |
859027-07-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
Alichem | A013011937-1g |
4-Nitro-2-(trifluoromethyl)benzyl chloride |
859027-07-9 | 97% | 1g |
$1504.90 | 2023-08-31 |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzeneに関する追加情報
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Comprehensive Overview
The compound 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, identified by the CAS number 859027-07-9, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a chloromethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The chloromethyl group, known for its reactivity, plays a crucial role in various substitution reactions. Meanwhile, the nitro group contributes to the compound's stability and ability to undergo nitration reactions under specific conditions. The trifluoromethyl group, on the other hand, enhances the compound's electron-withdrawing properties, making it an ideal candidate for use in electrophilic aromatic substitution reactions.
The synthesis of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various methodologies, including Friedel-Crafts alkylation and nucleophilic aromatic substitution, to achieve high yields of this compound. Recent advancements in catalytic techniques have further optimized the synthesis process, reducing production costs and improving product purity.
In terms of applications, this compound has found extensive use in the development of high-performance polymers and specialty chemicals. Its ability to undergo multiple functionalization reactions makes it a versatile building block in organic synthesis. Additionally, its unique electronic properties have been leveraged in the design of novel pharmaceutical agents targeting specific biological pathways.
The latest research on this compound has focused on its potential as a precursor for advanced materials such as graphene derivatives and carbon nanotubes. Scientists have demonstrated that the presence of the trifluoromethyl group significantly enhances the thermal stability and mechanical properties of these materials. Furthermore, studies have shown that this compound can be used as an effective catalyst in certain polymerization reactions, opening new avenues for its application in industrial settings.
In conclusion, 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, with its CAS number 859027-07-9, stands out as a critical compound in modern chemistry. Its unique structure and versatile chemical properties continue to drive innovation across various industries. As research progresses, new applications and synthesis methods are expected to emerge, further solidifying its importance in the scientific community.
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